molecular formula C20H21ClFN3O3 B4286325 METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B4286325
M. Wt: 405.8 g/mol
InChI Key: WEGZZYKGZNMUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 2-chloro-4-fluorobenzyl chloride under basic conditions to form 4-(2-chloro-4-fluorobenzyl)piperazine.

    Coupling with benzoic acid derivative: The piperazine derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoate ester.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Hydrolysis: Hydrolysis of the ester bond yields 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoic acid.

    Oxidation and reduction: Products will depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

Mechanism of Action

The mechanism of action of METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the substituted benzyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar in structure but lacks the piperazine ring and the chloro substituent.

    Methyl 4-chlorobenzoate: Similar but lacks the piperazine ring and the fluoro substituent.

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Contains a similar benzoate ester and fluorobenzoyl group but differs in the overall structure.

Uniqueness

Methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is unique due to the presence of both the piperazine ring and the 2-chloro-4-fluorobenzyl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-[[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3/c1-28-19(26)14-3-6-17(7-4-14)23-20(27)25-10-8-24(9-11-25)13-15-2-5-16(22)12-18(15)21/h2-7,12H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZZYKGZNMUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

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